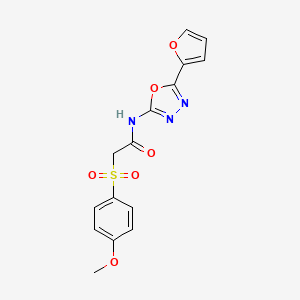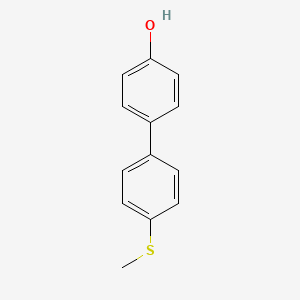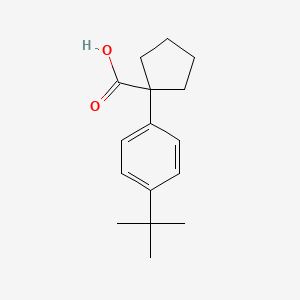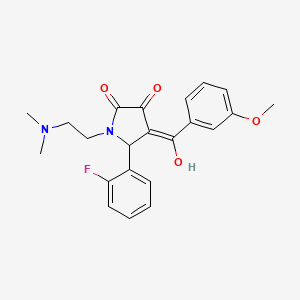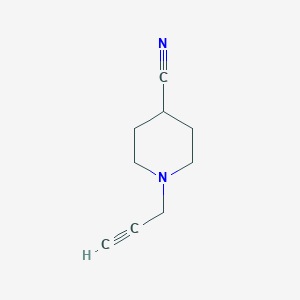
1-Prop-2-ynylpiperidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Prop-2-ynylpiperidine-4-carbonitrile is a chemical compound with the CAS Number: 1344240-52-3 . It has a molecular weight of 148.21 . The IUPAC name for this compound is 1-(2-propynyl)-4-piperidinecarbonitrile . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2/c1-2-5-11-6-3-9(8-10)4-7-11/h1,9H,3-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More detailed physical and chemical properties such as solubility, density, and melting point were not found in the search results.Applications De Recherche Scientifique
Novel Inhibitors and Antagonists Development
Compounds structurally related to "1-Prop-2-ynylpiperidine-4-carbonitrile" have been explored for their potential in inhibiting xanthine oxidoreductase, indicating potential applications in treating hyperuricemia and gout through the inhibition of uric acid production (Matsumoto et al., 2011). Similarly, derivatives have shown promise as serotonin 5-HT3 receptor antagonists, suggesting a potential role in addressing conditions such as irritable bowel syndrome and chemotherapy-induced nausea (Mahesh, Perumal, & Pandi, 2004).
Anticancer Research
In the realm of anticancer research, benzochromene derivatives synthesized from similar nitrile compounds have demonstrated anti-proliferative properties against colorectal cancer cell lines, highlighting their potential as chemotherapeutic agents (Hanifeh Ahagh et al., 2019). This suggests that structurally related compounds could also hold promise in cancer treatment strategies.
Antimicrobial and Antifungal Applications
Research into furan and pyrrolidin-cyanopyridine derivatives has unveiled their antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Loğoğlu et al., 2010); (Bogdanowicz et al., 2013).
Material Science and Corrosion Inhibition
In material science, the investigation of naphthyridine and pyridine derivatives has demonstrated their potential as corrosion inhibitors, which could be of significant interest in protecting metals against corrosion, especially in acidic environments (Verma et al., 2015).
Fluorescent Chemosensors
Dimethylfuran tethered 2-aminopyridine-3-carbonitrile derivatives have been identified as fluorescent chemosensors for Fe3+ ions and picric acid, offering applications in environmental monitoring and safety (Shylaja et al., 2020).
Propriétés
IUPAC Name |
1-prop-2-ynylpiperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-5-11-6-3-9(8-10)4-7-11/h1,9H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIPUZLPSIPOOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


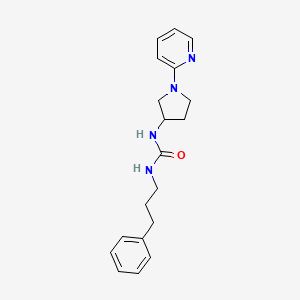
![2-Cyclopropyl-1-[1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]benzimidazole](/img/structure/B2708729.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2708732.png)
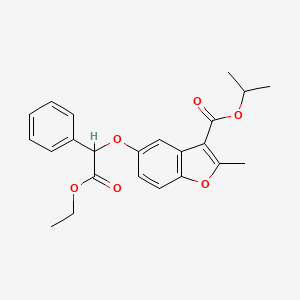
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2708737.png)

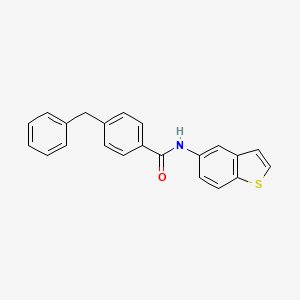
![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2708742.png)
